An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Propafenone-d5 Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Propafenone-d5 Hydrochloride
This guide provides a detailed examination of the physicochemical properties of 5-Hydroxy Propafenone-d5 Hydrochloride, a critical isotopically labeled metabolite of the antiarrhythmic drug Propafenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support advanced analytical and pharmaceutical applications.
Introduction: Context and Significance
Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][3] One of its major metabolic pathways is 5-hydroxylation, mediated by the polymorphic CYP2D6 enzyme, which produces the pharmacologically active metabolite, 5-Hydroxy Propafenone.[3][4][5] This metabolite exhibits antiarrhythmic activity comparable to the parent drug.[6][7]
5-Hydroxy Propafenone-d5 Hydrochloride is the deuterium-labeled hydrochloride salt of this metabolite. The incorporation of five deuterium atoms (d5) renders it an ideal internal standard for quantitative bioanalysis using mass spectrometry (MS).[8] Deuterated standards are considered the gold standard in LC-MS assays because they are chemically identical to the analyte, ensuring they co-elute and exhibit the same behavior during sample extraction and ionization.[9][10][11][12] This minimizes variability from matrix effects and ion suppression, leading to highly accurate and precise quantification.[9][10][13]
Understanding the physicochemical properties of this labeled compound is paramount for developing robust analytical methods, ensuring its stability as a reference material, and interpreting pharmacokinetic data correctly.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone hydrochloride | [14][15] |
| CAS Number | 1188265-48-6 | [14][15][16][17] |
| Molecular Formula | C₂₁H₂₃D₅ClNO₄ | [14] |
| Molecular Weight | 398.94 g/mol | [14][15][16] |
| Parent Drug | Propafenone | [18] |
The structure incorporates a stable isotope label on the terminal phenyl ring, providing a mass shift that is easily distinguishable from the unlabeled analyte in mass spectrometry.
Caption: Chemical structure of 5-Hydroxy Propafenone-d5 Hydrochloride.
Core Physicochemical Properties
Quantitative data on the physicochemical properties of this specific labeled compound is sparse in public literature; therefore, some properties are inferred from the parent compounds, Propafenone and 5-Hydroxy Propafenone.
| Property | Value / Description | Rationale and Significance | Source |
| Appearance | White to off-white solid. | The physical state is critical for handling, weighing, and preparing standard solutions. Visual inspection is the first step in quality control. | [19] |
| Solubility | Soluble in methanol and other organic solvents. Slightly soluble in water. | Solubility dictates the choice of solvent for stock solution preparation. Methanol is commonly used for LC-MS applications. Water solubility is relevant for direct injection of aqueous samples, though the hydrochloride salt form enhances aqueous solubility compared to the free base. | [7][19] |
| pKa | Estimated ~9.2 - 9.3 (for the secondary amine) | The pKa of the secondary amine (propylamino group) is critical for predicting ionization behavior in LC-MS. At typical mobile phase pH values (e.g., pH 2-5), this amine will be protonated, making positive mode electrospray ionization (ESI+) highly effective for detection. The value is inferred from the parent drug, Propafenone. | [19] |
| LogP | Estimated ~3.0 - 3.4 | LogP (octanol-water partition coefficient) indicates lipophilicity. This moderate value suggests the compound will have good retention on reverse-phase chromatography columns (like C18 or C8) and can be efficiently extracted from biological matrices using protein precipitation or liquid-liquid extraction. The value is inferred from the parent drug, Propafenone. | [19] |
| Storage & Stability | Powder: Store at -20°C for up to 3 years. In solvent: Store at -80°C. | Long-term stability as a solid powder is crucial for its use as a certified reference material. Storage in solution at ultra-low temperatures minimizes degradation, ensuring the accuracy of stock and working solutions over time. Solutions of the parent drug are stable for at least 24-48 hours at room temperature in common i.v. solutions. | [14][16][20][21] |
Analytical Characterization and Methodologies
The primary application of 5-Hydroxy Propafenone-d5 Hydrochloride is as an internal standard in bioanalytical methods. A robust, validated LC-MS/MS method is the cornerstone of its use.
Experimental Workflow: LC-MS/MS Quantification
The causality behind a typical workflow is designed to ensure maximum recovery, minimize matrix interference, and achieve high sensitivity.
Caption: Bioanalytical workflow for quantifying 5-Hydroxy Propafenone.
Step-by-Step Protocol: Plasma Sample Analysis
This protocol is a self-validating system, incorporating the internal standard from the beginning to control for variability throughout the process.
Objective: To accurately quantify 5-Hydroxy Propafenone in human plasma.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
5-Hydroxy Propafenone-d5 Hydrochloride (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid or Ammonium Formate (for mobile phase modification)
2. Preparation of Standard Solutions:
-
Rationale: Accurate stock solutions are fundamental. Using a calibrated balance and Class A volumetric flasks is mandatory.
-
Prepare a 1.0 mg/mL stock solution of the IS in methanol.
-
Serially dilute the stock to create a working solution (e.g., 100 ng/mL) used for spiking plasma samples.
3. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid method to remove the bulk of plasma proteins which can foul the analytical column and mass spectrometer.
-
Step 1: Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of the IS working solution and vortex briefly.
-
Step 3: Add 300 µL of ice-cold acetonitrile or methanol.[23] This ratio (3:1 or 4:1 organic:plasma) ensures efficient protein crashing.
-
Step 4: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Step 5: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Step 6: Carefully transfer the supernatant to a new tube or 96-well plate for analysis. To increase concentration, this supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.[5]
4. LC-MS/MS Conditions:
-
Rationale: Chromatographic conditions are optimized to separate the analyte from endogenous matrix components, while MS/MS parameters are set for maximum sensitivity and specificity.
-
LC System: UPLC system (e.g., Waters Acquity).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
-
Justification for MRM: The precursor ion (m/z 358.3) corresponds to the protonated molecule [M+H]⁺. The product ion (m/z 116.2) is a stable, characteristic fragment. The IS will have a precursor ion shifted by +5 Da but is expected to produce the same product ion, confirming its identity and ensuring parallel analytical behavior.
Conclusion
5-Hydroxy Propafenone-d5 Hydrochloride is an indispensable tool for drug development and clinical research involving Propafenone. Its physicochemical properties are well-suited for its role as a stable isotope-labeled internal standard. A thorough understanding of its solubility, stability, and ionization characteristics, as detailed in this guide, empowers scientists to develop and validate highly reliable bioanalytical methods. The use of this standard, within a well-controlled workflow, ensures the generation of accurate and reproducible pharmacokinetic data, which is essential for both regulatory submission and clinical decision-making.
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A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. Available at: [Link]
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